molecular formula C19H27ClN2O4 B12922977 Piperazine, 1-((6,7-diethoxy-3-methyl-2-benzofuranyl)carbonyl)-4-methyl-, monohydrochloride CAS No. 40713-23-3

Piperazine, 1-((6,7-diethoxy-3-methyl-2-benzofuranyl)carbonyl)-4-methyl-, monohydrochloride

Cat. No.: B12922977
CAS No.: 40713-23-3
M. Wt: 382.9 g/mol
InChI Key: OUTKGVOYKKRULL-UHFFFAOYSA-N
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Description

Piperazine, 1-((6,7-diethoxy-3-methyl-2-benzofuranyl)carbonyl)-4-methyl-, monohydrochloride is a synthetic piperazine derivative characterized by a benzofuranyl carbonyl substituent. The compound’s structure includes a 2-benzofuranyl core with diethoxy and methyl substitutions at positions 6,7 and 3, respectively, linked to a 4-methylpiperazine moiety via a carbonyl group. The monohydrochloride salt form enhances its solubility and stability, making it suitable for pharmacological applications.

Properties

CAS No.

40713-23-3

Molecular Formula

C19H27ClN2O4

Molecular Weight

382.9 g/mol

IUPAC Name

(6,7-diethoxy-3-methyl-1-benzofuran-2-yl)-(4-methylpiperazin-1-yl)methanone;hydrochloride

InChI

InChI=1S/C19H26N2O4.ClH/c1-5-23-15-8-7-14-13(3)16(25-17(14)18(15)24-6-2)19(22)21-11-9-20(4)10-12-21;/h7-8H,5-6,9-12H2,1-4H3;1H

InChI Key

OUTKGVOYKKRULL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C2=C(C=C1)C(=C(O2)C(=O)N3CCN(CC3)C)C)OCC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-((6,7-diethoxy-3-methyl-2-benzofuranyl)carbonyl)-4-methyl-, monohydrochloride typically involves multiple steps, starting with the preparation of the benzofuran moiety. This is followed by the introduction of the piperazine ring and the subsequent functionalization of the molecule. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-((6,7-diethoxy-3-methyl-2-benzofuranyl)carbonyl)-4-methyl-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The conditions for these reactions can vary widely, including temperature, pressure, and the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Synthetic Routes

The synthesis of Piperazine, 1-((6,7-diethoxy-3-methyl-2-benzofuranyl)carbonyl)-4-methyl-, monohydrochloride typically involves multi-step reactions starting from benzofuran derivatives. Key steps include:

  • Formation of the Benzofuran Moiety : This involves cyclization reactions under specific conditions.
  • Introduction of the Piperazine Ring : Achieved through nucleophilic substitution reactions.
  • Functionalization : Further modifications to introduce ethoxy and carbonyl groups.

Industrial Production Methods

In industrial settings, optimized processes are employed to ensure high yield and purity. Continuous flow reactors and automated systems are often utilized for efficiency.

Scientific Research Applications

This compound has a wide array of applications in scientific research:

Medicinal Chemistry

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various pathogens. For instance, derivatives have been tested against common bacterial strains with promising results.
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Sample AE. coli12 µg/mL
Sample BS. aureus10 µg/mL
Sample CP. aeruginosa15 µg/mL

This data indicates that the compound's structure enhances its efficacy against bacterial infections.

Biological Research

Research into the biological effects of this compound has revealed potential interactions with various biological targets:

  • Enzyme Inhibition : Investigations have identified its ability to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : The compound has been studied for its affinity towards certain receptors, potentially influencing neurotransmitter activity.

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal explored the anticancer effects of Piperazine derivatives, including this compound. The findings indicated that it induced apoptosis in cancer cells through the activation of caspase pathways.

Case Study 2: Neuropharmacology

Research demonstrated that this compound modulated neurotransmitter levels in rodent models, suggesting potential applications in treating neurological disorders.

Mechanism of Action

The mechanism of action of Piperazine, 1-((6,7-diethoxy-3-methyl-2-benzofuranyl)carbonyl)-4-methyl-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the modulation of various biochemical pathways, resulting in the observed effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Pharmacological Targets

The target compound shares structural similarities with other piperazine-based pharmaceuticals, differing primarily in substituents and their positions. Key analogues include:

Compound Name Core Structure Key Substituents Pharmacological Target
Target Compound 2-Benzofuranyl 6,7-diethoxy, 3-methyl Not explicitly stated
Terazosin Hydrochloride (C₁₉H₂₅N₅O₄·HCl) Quinazolinyl 4-Amino-6,7-dimethoxy, tetrahydrofuroyl α1-Adrenoceptor antagonist
Prazosin Hydrochloride (PRH) Quinazolinyl 4-Amino-6,7-dimethoxy, furanylcarbonyl α1-Adrenoceptor antagonist
SLV313 Benzodioxinyl 4-Fluorophenylpyridinylmethyl Dopamine D2 antagonist, 5-HT1A agonist

Structural Insights :

  • The diethoxy and methyl groups on the benzofuranyl ring could enhance lipophilicity, influencing blood-brain barrier permeability or metabolic stability .
Physicochemical and Pharmacokinetic Properties

Solubility and Stability :

  • The monohydrochloride salt form improves aqueous solubility compared to free bases or dihydrochloride salts. For example, Prazosin Hydrochloride (PRH) exhibits low water solubility (~0.03 mg/mL), limiting its bioavailability . Piperazine dihydrochlorides (e.g., in ) show pH-dependent solubility, with monohydrochlorides generally having higher solubility at physiological pH .

Drug-Likeness :

  • Piperazine derivatives in demonstrated favorable drug-like properties via SwissADME, including high predicted solubility (LogS > -4) and gastrointestinal permeability. The target compound’s benzofuranyl substituent may align with these trends, though its larger molecular weight (~455 g/mol) could reduce passive diffusion .

Biological Activity

Piperazine derivatives have gained attention in medicinal chemistry due to their diverse biological activities, particularly in the fields of oncology and neurology. This article focuses on the biological activity of Piperazine, 1-((6,7-diethoxy-3-methyl-2-benzofuranyl)carbonyl)-4-methyl-, monohydrochloride (CAS No. 40713-23-3), exploring its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H26N2O4·ClH
  • Molecular Weight : 382.93 g/mol
  • Structure : The compound features a piperazine ring substituted with a benzofuran moiety, which is known for its potential therapeutic effects.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Histone Deacetylase (HDAC) Inhibition : Piperazine derivatives have been investigated for their role as HDAC inhibitors, which are crucial in regulating gene expression and have implications in cancer therapy. In vitro studies have demonstrated that certain piperazine-based compounds exhibit selective inhibition of HDAC isoforms, leading to the induction of apoptosis in cancer cells .
  • Neurotransmitter Modulation : Compounds with piperazine structures often exhibit affinity for serotonin and dopamine receptors, influencing neurotransmission and potentially offering therapeutic benefits in psychiatric disorders .

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties:

  • In Vitro Studies : The compound has been tested against various cancer cell lines, including breast cancer (MDA-MB-231 and MCF-7). Results indicated that it could inhibit cell proliferation and induce apoptosis at micromolar concentrations .
  • Case Study : A study utilizing a zebrafish xenograft model demonstrated that this compound significantly reduced tumor growth and metastasis when administered at low doses, highlighting its potential as an effective anti-cancer agent .

Toxicity Profile

Toxicity assessments indicate that the compound has an LD50 value of 250 mg/kg in rodent models, suggesting moderate acute toxicity . Further studies are required to fully elucidate the safety profile and long-term effects.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
HDAC InhibitionSelective inhibition leading to apoptosis
Anticancer ActivityReduced proliferation in breast cancer cell lines
ToxicityLD50 = 250 mg/kg (rodent)

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